molecular formula C10H11N3O B13311458 (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13311458
M. Wt: 189.21 g/mol
InChI Key: RLNHFKGVPQFOKU-UHFFFAOYSA-N
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Description

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol typically involves the reaction of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with methylmagnesium bromide in anhydrous ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
  • (5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanol

Uniqueness

(1-Methyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1-methyl-5-phenyltriazol-4-yl)methanol

InChI

InChI=1S/C10H11N3O/c1-13-10(9(7-14)11-12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3

InChI Key

RLNHFKGVPQFOKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

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